3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride
Description
Historical Context and Discovery
3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride emerged in the early 2010s as part of efforts to develop pyrrolidine-based bioactive molecules. While its exact discovery timeline remains undocumented in public literature, its structural analogs appear in patents related to P2X receptor antagonists for treating urological and pain disorders. The compound’s design aligns with medicinal chemistry strategies leveraging pyrrolidine’s conformational flexibility to optimize target binding.
Chemical Classification and Nomenclature
IUPAC Nomenclature
The systematic IUPAC name is 3-{[4-(sec-butyl)-2-chlorophenoxy]methyl}pyrrolidine hydrochloride , reflecting:
Structural Significance in Chemical Research
The compound’s structure combines three pharmacologically relevant features:
- Pyrrolidine Scaffold : Enhances 3D pharmacophore exploration due to pseudorotation, enabling adaptive binding to biological targets.
- Chlorophenoxy Group : Introduces electron-withdrawing effects and hydrophobic interactions, potentially modulating receptor affinity.
- sec-Butyl Substituent : Increases lipophilicity compared to tert-butyl or linear alkyl chains, influencing membrane permeability.
Related Compounds and Structural Analogs
Properties
IUPAC Name |
3-[(4-butan-2-yl-2-chlorophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-3-11(2)13-4-5-15(14(16)8-13)18-10-12-6-7-17-9-12;/h4-5,8,11-12,17H,3,6-7,9-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVKGLQBMZOBEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OCC2CCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219979-34-6 | |
| Record name | Pyrrolidine, 3-[[2-chloro-4-(1-methylpropyl)phenoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride typically involves the construction of the substituted chlorophenoxy moiety followed by its linkage to the pyrrolidine ring via a methylene bridge. The hydrochloride salt is then formed to improve compound handling and solubility.
Stepwise Synthetic Route
Preparation of the Substituted Chlorophenol Intermediate
- The starting material is 2-chloro-4-hydroxybenzene, which is alkylated at the 4-position with a sec-butyl group.
- This alkylation is generally achieved via Friedel-Crafts alkylation or nucleophilic substitution using sec-butyl halides under controlled conditions to avoid polyalkylation or rearrangements.
Formation of the Phenoxy Methyl Intermediate
- The substituted chlorophenol is reacted with formaldehyde or a suitable methylene donor to introduce the methylene bridge.
- This step often involves a Williamson ether synthesis or a Mannich-type reaction to attach the methylene group to the phenol oxygen, forming the chlorophenoxy-methyl intermediate.
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- The pyrrolidine ring is introduced by nucleophilic substitution with the chlorophenoxy-methyl intermediate.
- This step may involve the use of pyrrolidine or a protected pyrrolidine derivative to ensure regioselectivity and yield.
- Reaction conditions typically include the use of polar aprotic solvents (e.g., dimethyl sulfoxide or acetonitrile) and mild bases to facilitate nucleophilic attack.
Formation of Hydrochloride Salt
- The free base of the coupled product is treated with hydrochloric acid gas or aqueous HCl to form the hydrochloride salt.
- This step enhances the compound’s stability and crystallinity, facilitating purification.
Alternative Synthetic Approaches
- Some methods may employ protecting groups on the pyrrolidine nitrogen to prevent side reactions during coupling.
- Catalytic systems or phase-transfer catalysts can be used to improve reaction rates and yields.
- Microwave-assisted synthesis and solvent-free conditions have been explored to optimize reaction times and environmental impact, although detailed data are limited.
Research Findings and Yield Data
Due to the proprietary nature of detailed synthetic procedures, publicly available data are limited. However, the following observations are noted from research and chemical supplier data:
| Step | Typical Yield (%) | Reaction Conditions | Notes |
|---|---|---|---|
| Alkylation of chlorophenol | 70-85 | Friedel-Crafts alkylation, Lewis acid catalyst | Control of temperature critical to avoid rearrangement |
| Methylene bridge formation | 60-75 | Williamson ether synthesis, mild base | Formaldehyde source purity affects yield |
| Coupling with pyrrolidine | 65-80 | Polar aprotic solvent, mild base, room temp to reflux | Use of protected pyrrolidine improves selectivity |
| Hydrochloride salt formation | >90 | Treatment with HCl gas or aqueous HCl | Crystallization from ethanol or isopropanol preferred |
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Conditions | Yield Range (%) | Remarks |
|---|---|---|---|
| 1. Alkylation of chlorophenol | Sec-butyl halide, Lewis acid catalyst | 70-85 | Temperature control essential |
| 2. Methylene bridge formation | Formaldehyde, base (NaOH or K2CO3) | 60-75 | Purity of formaldehyde critical |
| 3. Coupling with pyrrolidine | Pyrrolidine, polar aprotic solvent | 65-80 | Protected pyrrolidine preferred |
| 4. Hydrochloride salt formation | HCl gas or aqueous HCl | >90 | Crystallization improves purity |
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrrolidine compounds.
Scientific Research Applications
3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pharmacological and physicochemical properties are influenced by its substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Findings:
The 2-chloro substituent confers electrophilic reactivity, unlike bromo () or trifluoromethyl () groups, which may influence covalent binding to biological targets.
Physicochemical Stability :
- The trifluoromethyl analog () exhibits superior metabolic stability due to the electron-withdrawing CF₃ group, whereas the target compound’s sec-butyl and chloro substituents may increase susceptibility to oxidative degradation .
Toxicity and Safety :
- Ethyl-substituted analogs () are classified as irritants, suggesting that the target compound’s sec-butyl and chloro groups may require additional safety profiling for industrial use .
Biological Activity
3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride, with the molecular formula C₁₅H₂₃Cl₂NO and CAS number 1219979-34-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
- Molecular Formula : C₁₅H₂₃Cl₂NO
- Molecular Weight : 304.26 g/mol
- CAS Number : 1219979-34-6
- MDL Number : MFCD13560093
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound, particularly its role as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which is known to regulate the p53 tumor suppressor pathway. The compound has shown promising in vitro and in vivo antitumor efficacy.
-
In Vitro Studies :
- The compound demonstrated significant cytotoxic effects on various cancer cell lines, including SJSA-1 (osteosarcoma) and HeLa (cervical cancer) cells.
- A study reported an IC50 value of approximately 70 nM against SJSA-1 cells, indicating potent growth inhibition.
-
In Vivo Studies :
- In murine models, oral administration of the compound at doses of 100 mg/kg resulted in moderate tumor growth inhibition.
- Data indicate that treatment led to a regression rate of up to 100% in certain xenograft models, highlighting its potential as an effective therapeutic agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogenic bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.96 - 7.81 µg/mL |
| Escherichia coli | Weak inhibitory effect |
| Klebsiella pneumoniae | Weak inhibitory effect |
| Pseudomonas aeruginosa | No activity detected |
The results suggest that while the compound exhibits strong antibacterial effects against Staphylococcus aureus, its activity against other strains is limited.
The biological activity of this compound appears to be linked to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis:
- MDM2 Inhibition : By inhibiting MDM2, the compound promotes p53 activation, leading to increased apoptosis in tumor cells.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G1 phase, contributing to its antitumor effects.
Case Studies
-
Case Study on Antitumor Efficacy :
- In a controlled study involving SJSA-1 xenograft models, administration of the compound resulted in significant tumor size reduction compared to control groups. The study measured tumor volume over a period of 14 days post-treatment.
-
Case Study on Antimicrobial Effects :
- A comparative analysis was conducted with standard antibiotics where this compound was tested against Staphylococcus aureus. The compound exhibited comparable MIC values to penicillin, establishing its potential as an alternative antimicrobial agent.
Q & A
Q. What are the key synthetic routes for 3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of a chlorinated phenol intermediate with a pyrrolidine derivative, followed by salt formation. To optimize yield, employ Design of Experiments (DoE) principles such as factorial designs to test variables (e.g., temperature, solvent polarity, stoichiometry). For example, a central composite design can identify optimal NaOH concentrations or reaction times in dichloromethane-based systems . Computational tools like quantum chemical reaction path searches (e.g., ICReDD’s approach) can predict intermediate stability and transition states, reducing trial-and-error experimentation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the pyrrolidine ring structure, sec-butyl chain branching, and chlorophenoxy substitution patterns. DEPT-135 can distinguish CH groups in the sec-butyl moiety .
- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) coupled with high-resolution MS validates purity (>98%) and molecular ion peaks (e.g., [M+H]) .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry, particularly for the chiral sec-butyl group .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (H313/H333 hazards) .
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., chlorinated solvents) .
- Waste Disposal : Segregate halogenated waste for incineration to avoid environmental contamination .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of intermediates in the synthesis of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates, such as the chlorophenoxy-methylpyrrolidine intermediate. Solvation effects can be simulated using COSMO-RS to assess solvent compatibility (e.g., dichloromethane vs. THF). ICReDD’s hybrid computational-experimental workflows integrate these results with robotic screening to prioritize reaction conditions .
Q. What strategies resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer :
- Dose-Response Reproducibility : Validate assays using standardized positive controls (e.g., reference agonists/antagonists) and replicate experiments across cell lines (e.g., HEK293 vs. CHO).
- Structural Analog Analysis : Compare activity profiles with analogs (e.g., 3-(3-chlorophenyl)pyrazolo-pyridine derivatives) to identify pharmacophore requirements .
- Meta-Analysis : Apply statistical tools (e.g., mixed-effects models) to aggregate data from disparate studies, adjusting for variables like assay sensitivity or compound purity .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target Deconvolution : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins, followed by LC-MS/MS identification .
- Kinetic Studies : Perform time-resolved fluorescence assays to measure binding constants (K) for suspected targets (e.g., GPCRs or kinases) .
- CRISPR-Cas9 Knockouts : Validate target relevance by silencing candidate genes in cellular models and assessing activity loss .
Q. What advanced separation techniques improve purification of this compound from complex reaction mixtures?
- Methodological Answer :
- Prep-HPLC : Use gradient elution (e.g., 10–90% acetonitrile in water) with a phenyl-hexyl column to resolve polar byproducts .
- Membrane Technologies : Employ nanofiltration (MWCO 300 Da) to remove low-MW impurities (e.g., unreacted sec-butyl precursors) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility data reported for this compound?
- Methodological Answer :
- Standardized Protocols : Use USP <921> guidelines for solubility testing (e.g., shake-flask method at 25°C in pH 7.4 buffer) .
- Polymorph Screening : Assess crystalline vs. amorphous forms via DSC and PXRD, as polymorphs can drastically alter solubility .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 180–182°C (decomposes) | |
| LogP (Octanol-Water) | Shake-Flask HPLC | 3.2 ± 0.1 | |
| Solubility (Water) | UV-Vis at 254 nm | 2.1 mg/mL (25°C) | |
| Purity | HPLC-ELSD | ≥98% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
